molecular formula C15H15NO B029155 n,n-Dibenzylformamide CAS No. 5464-77-7

n,n-Dibenzylformamide

Cat. No.: B029155
CAS No.: 5464-77-7
M. Wt: 225.28 g/mol
InChI Key: OTHBCWKTCXJYAW-UHFFFAOYSA-N
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Description

N,n-Dibenzylformamide, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuroprotective Properties for Alzheimer's Disease Treatment : N,N-dibenzyl(N-methyl)amine hybrids, related to N,N-Dibenzylformamide, show promise as innovative treatments for Alzheimer's disease due to their neurogenic, antioxidant, cholinergic, and neuroprotective properties (López-Iglesias et al., 2014).

  • Versatile Reagent in Synthesis : N,N-Dimethylformamide and N,N-Dimethylacetamide, which are similar to this compound, serve as versatile reagents for synthesizing various compounds under different experimental conditions (Le Bras & Muzart, 2018).

  • Synthesis of N,N-Dialkylcyclopropylamines : this compound can be used to synthesize N,N-dialkylcyclopropylamines, leading to a variety of new compounds with high yields and potential applications in different fields (de Meijere et al., 2003).

  • Applications in Polymer Chemistry : Derivatives of o-nitrobenzyl alcohol, which can be related to this compound, offer opportunities for applications in polymer chemistry, including photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).

  • Selective Debenzylation in Multifunctionalized N-Dibenzylamines : N-Iodosuccinimide is used as a mild, convenient, and tunable reagent for selective mono- or didebenzylation in multifunctionalized N-dibenzylamines with neighboring O-functionality (Grayson & Davis, 2005).

Safety and Hazards

N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

N,N-Dibenzylformamide is a small organic molecule. It’s structurally similar compound, n-benzylformamide, has been reported to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Properties

IUPAC Name

N,N-dibenzylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHBCWKTCXJYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278076
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-77-7
Record name 5464-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold and vigorously stirred solution of dibenzylamine (918 g.) in 98% formic acid (105 ml.) is added dropwise, over 45 minutes, acetic anhydride (35 ml.). The resulting mixture is stirred for one hour at room temperature, then diluted with ice water (40 ml.) and kept overnight at 15° C. The solution is evaporated in vacuo to dryness and the residue extracted with ether. The ethereal solution is washed with water, dried over magnesium sulfate, filtered, and evaporated in vacuo to yield N-formyl-dibenzylamine (9.9 g.) as a white solid, m.p. 53°-54.5° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
918 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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